Product packaging for Doxazosin hydrochloride(Cat. No.:CAS No. 105314-71-4)

Doxazosin hydrochloride

Cat. No.: B1139612
CAS No.: 105314-71-4
M. Wt: 487.9 g/mol
InChI Key: AQAZIYFEPYHLHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Doxazosin hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C23H26ClN5O5 and its molecular weight is 487.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O5.ClH/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20;/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAZIYFEPYHLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469077
Record name Doxazosin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105314-71-4, 70918-01-3
Record name Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](2,3-dihydro-1,4-benzodioxin-2-yl)-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105314-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](2,3-dihydro-1,4-benzodioxin-2-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70918-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doxazosin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070918013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxazosin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](2,3-dihydro-1,4-benzodioxin-2-yl)-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOXAZOSIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9EDC2483R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Chemistry and Molecular Engineering of Doxazosin Hydrochloride

Methodologies for Chemical Synthesis of Doxazosin (B1670899) Hydrochloride

The chemical synthesis of doxazosin hydrochloride has evolved, with various methods being developed to enhance yield, purity, and industrial scalability. These methodologies range from established routes with subsequent optimizations to the exploration of novel reaction pathways.

Established Synthetic Routes and Optimizations

The most widely recognized synthetic route to doxazosin involves the condensation of two key intermediates: 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945) and N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine. mdpi.comgoogle.com This reaction is typically carried out in a suitable solvent, such as n-butanol, at elevated temperatures.

Reaction Scheme:

Generated code

Source: Adapted from various patents and publications.

Optimizations of this established route have focused on several aspects:

Avoiding Hazardous Reagents: Early synthetic methods sometimes employed toxic reagents like thionyl chloride. Process optimizations have led to the adoption of safer alternatives, making the synthesis more environmentally friendly and suitable for large-scale industrial production.

Improving Reaction Conditions: Research has focused on optimizing reaction parameters such as solvent, temperature, and reaction time to maximize yield and reduce the formation of process-related impurities. google.com

Table 1: Key Intermediates in the Established Synthesis of Doxazosin

Compound NameRole in Synthesis
4-amino-2-chloro-6,7-dimethoxyquinazolineQuinazoline (B50416) core precursor
N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazinePiperazine (B1678402) and benzodioxan moiety precursor
n-ButanolReaction solvent
N,N'-CarbonyldiimidazoleCoupling agent to improve yield and purity

Novel Reaction Pathways and Catalytic Approaches

The quest for more efficient and sustainable synthetic methods has led to the exploration of novel reaction pathways and the use of advanced catalytic systems.

Catalytic Synthesis of the Quinazoline Core: The quinazoline scaffold is a common feature in many a-adrenergic antagonists. Research into the synthesis of quinazoline derivatives has revealed several effective catalytic systems. Transition metals such as ruthenium, copper, and manganese have been employed to catalyze the formation of the quinazoline ring from various precursors. mdpi.comnih.govacs.org For instance, a ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones with amines provides an efficient route to quinazoline derivatives. marquette.eduacs.org While not all of these have been directly applied to the commercial synthesis of doxazosin, they represent promising avenues for future process development.

Table 2: Examples of Catalytic Systems for Quinazoline Synthesis

Catalyst SystemPrecursorsProductReference
Ruthenium/Catechol Ligand2-Aminophenyl ketones and aminesQuinazoline derivatives marquette.eduacs.org
Copper(I) Iodide(2-Bromophenyl)methylamines and amidesQuinazoline derivatives mdpi.com
Manganese(I) Complex2-Aminobenzyl alcohols and primary amidesQuinazoline derivatives nih.gov

Precursor Compound Derivatization Strategies

The derivatization of the precursor compounds of doxazosin offers a strategy to develop new analogues with potentially improved pharmacological properties. Structural modifications can be targeted at different parts of the doxazosin molecule.

Modification of the Quinazoline Moiety: The 6,7-dimethoxy groups on the quinazoline ring are crucial for activity. However, synthesizing derivatives with different substituents at these positions can be explored to understand structure-activity relationships better.

Derivatization of the Piperazine Ring: The piperazine linker can be modified, for instance, by replacing it with other cyclic or acyclic diamines, to investigate the impact on receptor binding and pharmacokinetic properties.

These derivatization strategies are instrumental in the field of medicinal chemistry for the rational design of new drugs with enhanced therapeutic profiles.

Enantioselective Synthesis and Chiral Resolution of Doxazosin Isomers

Doxazosin possesses a chiral center in the 2-position of the 1,4-benzodioxan ring, and therefore exists as a pair of enantiomers. Although it is marketed as a racemate, research has shown that the two enantiomers can have different pharmacological and pharmacokinetic profiles. This has driven the development of methods for their separation and stereoselective synthesis.

Development of Asymmetric Synthesis Techniques

Asymmetric synthesis aims to produce a single enantiomer directly, which is often more efficient than resolving a racemic mixture. A key strategy for the asymmetric synthesis of doxazosin focuses on the preparation of the chiral intermediate, (S)-1,4-Benzodioxan-2-carboxypiperazine.

One approach involves the asymmetric hydrogenation of a prochiral precursor. While specific examples for doxazosin are not extensively detailed in publicly available literature, the development of chiral catalysts for similar transformations is a very active area of research.

Enzymatic and Chemical Resolution Methods for Doxazosin Enantiomers

Chiral resolution is a common technique to separate enantiomers from a racemic mixture. Both enzymatic and chemical methods have been successfully applied to doxazosin.

Enzymatic Resolution: An enzymatic approach has been developed for the preparation of the key chiral intermediate, (S)-1,4-Benzodioxan-2-carboxypiperazine. This method utilizes an esterase from Serratia to selectively hydrolyze one enantiomer of ethyl 1,4-benzodioxan-2-carboxylate, allowing for the separation of the desired (S)-enantiomer. researchgate.net

Chemical Resolution:

Diastereomeric Salt Formation: A direct resolution of racemic 1,4-benzodioxan-2-carboxypiperazine can be achieved by forming diastereomeric salts with a chiral resolving agent, such as d-tartaric acid. researchgate.net The different solubilities of the resulting diastereomeric salts allow for their separation by crystallization.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful tool for the analytical and preparative separation of enantiomers. For doxazosin mesylate, methods have been developed using polysaccharide-based chiral stationary phases, such as amylose (B160209) tris-(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) and cellulose (B213188) tris-(3,5-dimethylphenylcarbamate) (Chiralcel OD-H). nih.gov These columns allow for baseline separation of the enantiomers.

Table 3: Methods for Chiral Resolution of Doxazosin and its Precursors

MethodCompound ResolvedResolving Agent/Stationary PhaseOutcomeReference
Enzymatic ResolutionEthyl 1,4-benzodioxan-2-carboxylateEsterase from SerratiaPreparation of (S)-enantiomer researchgate.net
Diastereomeric Salt Formation1,4-Benzodioxan-2-carboxypiperazined-Tartaric acidSeparation of diastereomeric salts researchgate.net
Chiral HPLCDoxazosin MesylateChiralpak AD-H, Chiralcel OD-HBaseline separation of enantiomers nih.gov

Stereochemical Characterization of Doxazosin and its Chiral Intermediates

Doxazosin possesses a single chiral center located at the C2 position of the 2,3-dihydro-1,4-benzodioxin moiety. Consequently, it exists as a pair of enantiomers, (R)-doxazosin and (S)-doxazosin. Commercially, doxazosin is available as a racemic mixture of these two enantiomers. The stereochemistry of doxazosin is a critical aspect of its molecular profile, influencing its interaction with biological targets.

The characterization of the enantiomeric mixture of doxazosin mesylate has been thoroughly investigated using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and two-dimensional techniques such as APT (Attached Proton Test), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), has been instrumental in the complete assignment of the proton and carbon signals of the racemic mixture. Current time information in Bangalore, IN.google.com Fourier-Transform Infrared (FT-IR) spectroscopy further aids in the structural confirmation, revealing characteristic absorption bands for the functional groups present in the molecule. Current time information in Bangalore, IN.google.com

The separation of doxazosin enantiomers and their chiral intermediates can be achieved through chromatographic and electrophoretic methods. Capillary electrophoresis using cyclodextrins as chiral selectors has proven effective for the baseline separation of doxazosin enantiomers. nih.gov High-performance liquid chromatography (HPLC) with a chiral stationary phase or using chiral mobile phase additives like carboxymethyl-β-cyclodextrin also allows for the resolution of the racemic mixture. google.com

While some early pharmacological studies suggested a lack of stereoselective interaction with the α1-adrenoceptor, more recent research indicates that the enantiomers can exhibit different pharmacological and pharmacokinetic properties. mdpi.com For instance, studies have shown that (+) and (-) doxazosin can have differential effects on various α1-adrenoceptor subtypes and can even produce opposite inotropic effects in cardiac tissues through mechanisms independent of α1-adrenoceptor blockade.

Table 1: Selected ¹H and ¹³C NMR Chemical Shift Data for Doxazosin Mesylate

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H185.33 (dd)69.44
H19a4.43 (dd)64.66
H19b4.22 (dd)64.66
C=O-165.27
Aromatic C (quinazoline)7.09 (s), 7.55 (s)103.4, 105.1, 148.9, 154.7
Aromatic C (benzodioxane)6.83-6.95 (m)115-120, 142.84, 143.06
OCH₃3.92 (s), 3.93 (s)55.8, 56.1

Data sourced from studies on racemic doxazosin mesylate. Current time information in Bangalore, IN.google.comdrugbank.com

Design and Synthesis of Doxazosin Analogues and Derivatives

The doxazosin scaffold has served as a versatile template for the design and synthesis of a wide array of analogues and derivatives. These modifications have been driven by the goals of improving pharmacological profiles, exploring new therapeutic applications, and understanding structure-activity relationships (SAR).

Structure-Driven Modifications for Altered Pharmacological Profiles

A key strategy in modifying doxazosin has been the alteration of its core structural components to enhance specific biological activities, particularly its antitumor effects which are thought to be independent of its α1-adrenoceptor antagonism. researchgate.net One notable modification involves the replacement of the aryl carboxamide functionality with an aryl sulfonamide group. researchgate.net This change, followed by further structural optimization, has led to compounds with significantly increased pro-apoptotic efficacy in cancer cell lines. researchgate.net

Further modifications have targeted other regions of the doxazosin molecule. These include:

The Piperazine Linker: Replacing the piperazine ring with an ethylenediamine (B42938) linker has been explored to modulate the compound's flexibility and interaction with its biological targets. researchgate.net

The Quinazoline Core: Alterations to the methoxy (B1213986) substituents on the quinazoline ring have been investigated to fine-tune the electronic properties and metabolic stability of the analogues. researchgate.net

The 2,3-dihydro-1,4-benzodioxin Moiety: Modifications to this part of the molecule have also been considered as a means to alter the pharmacological profile. nih.gov

These structure-driven modifications have yielded new chemical entities with enhanced potency and, in some cases, a shift in their primary pharmacological activity from α1-adrenoceptor antagonism to potent inducers of apoptosis in cancer cells.

Synthesis of Doxazosin-Based Compounds with Novel Structural Scaffolds

To explore new chemical space and potentially discover novel biological activities, researchers have synthesized doxazosin-based compounds with entirely new structural scaffolds. A significant example is the transformation of the piperazinyl-quinazoline moiety into an amino-methyl-tetrahydroacridine system. nih.gov This creates a hybrid molecule that combines features of doxazosin with the well-known pharmacological scaffold of tacrine, an acetylcholinesterase inhibitor.

The synthesis of such novel scaffolds often requires multi-step synthetic sequences. For instance, the preparation of doxazosin itself can be achieved by condensing 2,3-dihydro-benzo Current time information in Bangalore, IN.researchgate.netdioxine-2-carboxylic acid with 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (B1670927) in the presence of a coupling agent. google.com The synthesis of analogues with novel scaffolds would involve the preparation of appropriately functionalized heterocyclic systems to replace the quinazoline or benzodioxin portions of the parent molecule. The exploration of various heterocyclic ring systems fused to the core structure represents a promising avenue for the development of new therapeutic agents. nih.govrsc.org

Rational Design of Dimers and Multivalent Ligands Derived from Doxazosin

The concept of using bivalent or multivalent ligands to target receptor dimers or clusters is a contemporary strategy in drug design. nih.gov Such ligands, composed of two or more pharmacophores connected by a linker, can exhibit enhanced affinity, selectivity, and unique signaling properties compared to their monomeric counterparts. nih.gov

While specific examples of doxazosin-derived dimers or multivalent ligands are not prominently reported in the scientific literature, the rational design principles for such molecules can be readily applied. A hypothetical doxazosin dimer could be constructed by linking two doxazosin molecules via a flexible or rigid spacer. The point of attachment for the linker could be varied, for instance, at the amino group of the quinazoline ring or at a position on the benzodioxin moiety, to optimize the spatial orientation of the two pharmacophores for simultaneous binding to a receptor dimer.

The synthesis of such bivalent ligands would typically involve the preparation of a bifunctional linker and its subsequent coupling to two molecules of a suitably protected doxazosin precursor. mdpi.com The length and chemical nature of the linker are critical design elements that influence the binding affinity and selectivity of the resulting bivalent ligand. nih.gov The exploration of doxazosin-based dimers and multivalent ligands represents a potential future direction in the molecular engineering of this important pharmacophore.

Advanced Molecular Pharmacology of Doxazosin Hydrochloride

Elucidation of Adrenergic Receptor Subtype Selectivity and Binding Kinetics

Doxazosin's primary mechanism of action involves the competitive inhibition of post-synaptic alpha-1 adrenergic receptors. nih.govdrugbank.com This blockade leads to vasodilation of both arterioles and veins, which decreases total peripheral resistance. nih.gov The alpha-1 adrenoceptor family consists of three subtypes: α1A, α1B, and α1D, all of which are activated by the endogenous catecholamines adrenaline and noradrenaline. guidetopharmacology.org Doxazosin (B1670899) acts as an antagonist for these receptors, and detailed studies have quantified its binding affinity and selectivity across these subtypes. drugbank.comguidetopharmacology.org

Quantitative Binding Affinities to Alpha-1A, Alpha-1B, and Alpha-1D Adrenoceptors

Doxazosin is characterized as a non-selective alpha-1 adrenoceptor antagonist, demonstrating high affinity for all three subtypes. nih.govdovepress.com Whole-cell binding assays using Chinese Hamster Ovary (CHO) cells stably expressing full-length human α1A, α1B, or α1D adrenoceptors have been employed to determine its quantitative binding affinities. nih.gov In these studies, doxazosin inhibited the binding of [3H]prazosin to all three receptor subtypes with high affinity. nih.gov

The specific dissociation constants (KD) highlight this lack of selectivity. A study reported log KD values of -8.58 for the α1A-adrenoceptor, -8.46 for the α1B-adrenoceptor, and -8.33 for the α1D-adrenoceptor. nih.gov Another study noted a selectivity ratio (α1A/α1B) for doxazosin of 0.4. dovepress.com This profile contrasts with more subtype-selective agents like tamsulosin (B1681236) or silodosin. dovepress.com

Binding Affinities of Doxazosin to Human Alpha-1 Adrenoceptor Subtypes
Receptor SubtypeBinding Affinity (log KD)Reference
Alpha-1A-8.58 nih.gov
Alpha-1B-8.46 nih.gov
Alpha-1D-8.33 nih.gov

Kinetic and Equilibrium Binding Studies in Isolated Membranes and Cells

The binding properties of doxazosin have been investigated through kinetic and equilibrium studies in various experimental systems, including isolated cell membranes and intact cells. Equilibrium dialysis has been utilized to study the binding of doxazosin enantiomers to plasma proteins, confirming that the compound reaches a steady-state level after approximately 15 hours. nih.gov

In studies using isolated membranes from canine brain homogenates, the binding of 3H-doxazosin was found to be saturable and of high affinity. nih.gov These experiments yielded a mean equilibrium dissociation constant (Kd) of 0.19 nM. nih.gov Similar saturation experiments on human prostate homogenates, though complicated by higher non-specific binding, determined a mean Kd of 0.2 nM where linear Scatchard plots could be obtained. nih.gov These findings demonstrate that doxazosin's affinity for alpha-1 binding sites in the prostate is about 100-fold greater than its affinity for alpha-2 sites. nih.gov

Ligand-Receptor Interaction Modeling and Dynamics

Computational methods such as ligand docking and molecular dynamics simulations have provided further insights into the interaction between doxazosin and adrenergic receptors. Docking simulations have been used to explore the binding of various ligands, including doxazosin, to the cell surface domain of G-protein coupled receptors (GPCRs) like the alpha-adrenergic receptors. mdpi.com These models suggest that drug binding is characterized by a combination of weak interactions (hydrophobic, hydrogen bonding) and stronger ionic interactions. mdpi.com

Molecular dynamics simulations of other ligands binding to the α1A-adrenoceptor have helped to characterize potential binding states and ligand-receptor contacts. mdpi.com While specific, detailed molecular dynamics studies focused solely on doxazosin are not as extensively reported, the existing models for related ligands suggest that these computational approaches can predict binding affinities and differentiate between agonistic and antagonistic behaviors based on the specific ligand-receptor interactions. mdpi.commdpi.com

Non-Adrenergic Molecular Targets and Receptor Interactions of Doxazosin Hydrochloride

Beyond its well-documented effects on adrenergic receptors, doxazosin has been identified as an agonist for the EphA2 receptor tyrosine kinase. plos.orgmdpi.com This activity is independent of its α1-adrenoreceptor antagonism and represents a significant non-adrenergic molecular interaction. plos.orgijrti.org The discovery was made through structure-based in silico screening combined with cell-based assays. plos.org

Investigation of EphA2 Receptor Agonism and Activation Mechanisms

Doxazosin activates the EphA2 receptor in a dose-dependent manner. ijrti.org In studies using various cancer cell lines, such as breast and prostate cancer cells, doxazosin treatment induced the phosphorylation of EphA2. plos.org For instance, in HEK 293 cells overexpressing EphA2, significant activation was observed starting at a concentration of 25 µM. ijrti.org In PC-3 prostate cancer cells, which endogenously express high levels of EphA2 but lack detectable α1-adrenoceptors, doxazosin also activated the receptor, further supporting that this mechanism is independent of its adrenergic blockade. ijrti.org

Similar to the native EphA2 ligand, ephrin-A1, stimulation with doxazosin leads to receptor internalization and subsequent degradation. plos.org This agonistic activity also triggers the intrinsic tumor-suppressive signaling pathways of EphA2, including the inhibition of Akt and ERK kinase activities. plos.orgresearchgate.net Further investigation into its selectivity within the Eph receptor family showed that doxazosin also activates the EphA4 receptor with a similar dose-response, but does not activate EphA1 and only weakly activates EphA3. ijrti.orgresearchgate.net

Direct Binding to EphA2 Ligand Binding Domain

The agonistic effect of doxazosin on the EphA2 receptor is initiated by its direct physical interaction with the receptor's extracellular ligand binding domain (LBD). plos.orgmdpi.com Surface Plasmon Resonance (SPR) analysis confirmed this direct binding, measuring a dissociation constant (KD) of 47.6 µM. plos.orgresearchgate.net This binding affinity is significantly higher than that of other tested adrenergic agents like dobutamine (B195870) (KD = 1.5 mM) and labetalol (B1674207) (KD = 0.44 mM). plos.org

Molecular modeling and Nuclear Magnetic Resonance (NMR) studies have further elucidated this interaction. researchgate.netplos.org The data suggest that doxazosin docks into the LBD and establishes extensive contacts that recapitulate both the hydrophobic and electrostatic interactions observed in the complex of EphA2 with its native ligand, ephrin-A1. researchgate.netplos.org

Non-Adrenergic Target Binding Affinity of Doxazosin
TargetInteraction TypeBinding Affinity (KD)Reference
EphA2 Ligand Binding DomainDirect Agonist47.6 µM plos.org
Receptor Internalization and Downstream Signaling Modulation

Doxazosin's interaction with its primary targets, the alpha-1 adrenergic receptors, involves more than simple blockade. Studies suggest that doxazosin can influence the trafficking of these receptors. Research has demonstrated that dynamin-mediated endocytic trafficking of doxazosin can lead to widespread autophagy in various cell types, including prostate and bladder cells. ucl.ac.uk This process of receptor internalization, where the receptor is pulled into the cell, is a critical mechanism for modulating the duration and intensity of signaling. ucl.ac.uk Ligand-induced endocytosis, triggered by the binding of a molecule like doxazosin, serves to remove active receptors from the cell surface, transporting them for degradation and thereby attenuating their signaling. ucl.ac.uk

Modulation of Ion Channels and Transporters (e.g., hERG Potassium Channels, NTCP)

Beyond its effects on adrenergic receptors, doxazosin has been shown to modulate the function of critical ion channels and transporters.

hERG Potassium Channels: The human ether-a-go-go-related gene (hERG) potassium channels are crucial for cardiac repolarization. plos.org Doxazosin has been identified as a blocker of hERG channels at therapeutically relevant concentrations. nih.gov This interaction is significant as it has been proposed as a novel mechanism for doxazosin's pro-apoptotic effects. nih.gov Studies have shown that doxazosin specifically induces apoptosis in cells expressing hERG channels, suggesting that the hERG channel itself can act as a membrane receptor for the drug, triggering cell death pathways. plos.orgnih.gov This effect is independent of its alpha-adrenoceptor antagonism. plos.org

Sodium Taurocholate Co-transporting Polypeptide (NTCP): Doxazosin has been identified as an inhibitor of the human Sodium Taurocholate Co-transporting Polypeptide (NTCP), a key transporter responsible for the uptake of bile acids from the portal blood into the liver. nih.govnih.gov The structural diversity of known NTCP inhibitors suggests that this transporter is promiscuous in its interactions. nih.gov

Identification of Novel Protein and Enzyme Interactions

Research has uncovered interactions between doxazosin and other proteins and enzymes, indicating a broader range of cellular effects. Molecular docking studies have suggested potential interactions between doxazosin and the viral RNA-dependent RNA polymerase (RdRp) enzyme, indicating its potential for repurposing. researchgate.net Furthermore, in vitro studies have shown that doxazosin does not affect the protein binding of several other drugs, including digoxin, indomethacin, and phenytoin. medsafe.govt.nz The primary metabolism of doxazosin occurs in the liver via cytochrome P450 enzymes, specifically CYP3A4, with minor contributions from CYP2D6 and CYP2C19. drugbank.comfrontiersin.orghep-druginteractions.org

Intracellular Signaling Cascades Triggered or Modulated by this compound

Doxazosin's influence extends deep into the cell, where it modulates complex intracellular signaling cascades that govern cell fate, proliferation, and metabolism.

Phosphorylation Events and Kinase Pathway Modulation (e.g., AKT, MEK/ERK, JAK/STAT3, PI3K, mTOR)

Doxazosin has been shown to significantly impact several key kinase pathways:

PI3K/AKT/mTOR Pathway: A substantial body of evidence points to doxazosin's role as an inhibitor of the PI3K/AKT/mTOR pathway. nih.govgenesandcancer.complos.org This pathway is crucial for cell growth, proliferation, and survival. nih.gov Doxazosin has been observed to decrease the phosphorylation of Akt, a central kinase in this pathway, in a dose-dependent manner. nih.govplos.org This inhibition of Akt phosphorylation subsequently affects downstream targets like mTOR and p70S6K. nih.govresearchgate.net The inhibitory effect of doxazosin on the PI3K/Akt pathway has been linked to its ability to induce apoptosis and arrest the cell cycle in various cancer cell lines. plos.orgmedchemexpress.com

MEK/ERK Pathway: While doxazosin strongly inhibits the Akt/mTOR pathway, its effect on the MEK/ERK pathway appears to be context-dependent. Some studies report that doxazosin treatment results in a significant reduction in the phosphorylation of MEK and ERK. nih.gov However, other research indicates that it has no effect on VEGF-induced ERK1/2 phosphorylation. nih.govresearchgate.net

JAK/STAT3 Pathway: Doxazosin has been found to down-regulate the phosphorylation of components within the JAK/STAT signaling pathway, including JAK1, JAK2, Tyk2, STAT1, STAT2, and STAT3. genesandcancer.comnih.gov This inhibition can enhance the apoptotic effects of other agents like IFN-α and IFN-γ. genesandcancer.com The JAK/STAT3 pathway is vital for cell proliferation, differentiation, and immune regulation. nih.gov

The table below summarizes the key kinase pathways modulated by doxazosin.

PathwayEffect of DoxazosinKey Downstream EffectsReferences
PI3K/AKT/mTOR Inhibition of phosphorylation of PI3K, AKT, PDK1, mTOR, 70S6KDecreased cell proliferation, induction of apoptosis, cell cycle arrest nih.govgenesandcancer.complos.orgresearchgate.netmedchemexpress.com
MEK/ERK Inhibition of phosphorylation of MEK, ERK (context-dependent)Disruption of survival pathways nih.gov
JAK/STAT3 Down-regulation of phosphorylation of JAK1/2, Tyk2, STAT1/2/3Suppression of survival pathways, enhanced apoptosis genesandcancer.comnih.gov

Regulation of Second Messenger Systems (e.g., cAMP, Calcium Signaling)

Doxazosin also influences second messenger systems, which are crucial for signal amplification within the cell.

cAMP Signaling: As an alpha-1 blocker, doxazosin's primary action prevents the Gq protein-mediated signaling cascade, which would normally lead to an increase in intracellular calcium. wikipedia.org However, its effects on cyclic AMP (cAMP) are more complex. In Leydig cells, doxazosin treatment has been shown to initially stimulate cAMP content and release, but this effect diminishes with prolonged exposure. researchgate.net It also affects the expression of cAMP-specific phosphodiesterases and protein kinase A (PKA) subunits. researchgate.net

Calcium Signaling: Doxazosin has been shown to inhibit the mobilization of intra-platelet calcium induced by agonists like collagen and adrenaline. ucl.ac.uk By blocking alpha-1 receptors, it inhibits the release of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which are necessary for the release of calcium from intracellular stores. wikipedia.org

Cross-talk with Growth Factor Receptors (e.g., c-MET, EGFR, VEGFR-2)

Recent research has highlighted doxazosin's ability to engage in cross-talk with critical growth factor receptor pathways, revealing novel anti-cancer mechanisms.

c-MET and EGFR: Molecular docking studies have revealed that doxazosin can directly interact with the tyrosine kinase domains of both c-MET and the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov This dual inhibition disrupts important downstream survival pathways, including AKT, MEK/ERK, and JAK/STAT3. nih.govnih.gov This is particularly relevant in cancers where the simultaneous overexpression of c-MET and EGFR is linked to poor outcomes. nih.gov

VEGFR-2: Doxazosin has been identified as a powerful anti-angiogenic modulator that functions by inhibiting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov It inhibits the phosphorylation of VEGFR-2 and its downstream signaling components, including PI3K and Akt. nih.gov This action has been shown to reduce tumor growth and suppress tumor vascularization in preclinical models. nih.gov In non-small cell lung cancer cells, doxazosin treatment led to a reduction in VEGF-A expression, which in turn inhibited downstream signaling related to vasculogenic mimicry. nih.gov

The table below details the interactions of doxazosin with various growth factor receptors.

ReceptorInteractionDownstream ConsequencesReferences
c-MET Direct interaction with tyrosine kinase domainDisruption of AKT, MEK/ERK, and JAK/STAT3 pathways nih.govnih.gov
EGFR Direct interaction with tyrosine kinase domainDisruption of AKT, MEK/ERK, and JAK/STAT3 pathways nih.govnih.gov
VEGFR-2 Inhibition of receptor phosphorylationInhibition of PI3K/Akt/mTOR signaling, reduced angiogenesis nih.govnih.gov

Cellular and Preclinical Mechanistic Investigations of Doxazosin Hydrochloride

In Vitro Cellular Models and Responses

Effects on Cell Proliferation and Viability in Various Cell Lines

Doxazosin (B1670899) has demonstrated significant effects on the viability of various cancer cell lines. Research indicates that doxazosin can induce a dose-dependent loss of cell viability in human prostate cancer cell lines, such as PC-3 and DU-145, as well as in prostate smooth muscle cells. aacrjournals.org For instance, in DU-145 prostate cancer cells, doxazosin at a concentration of 25 μM led to a 70% loss of cell viability. aacrjournals.org Similarly, breast cancer cells have shown high sensitivity to the cytotoxic effects of doxazosin, comparable to that observed in prostate cancer cells. aacrjournals.org In contrast, bladder and colon cancer cells exhibited more moderate sensitivity. aacrjournals.org

The anti-proliferative effects of doxazosin are not universal across all cell types or for all related compounds. For example, while doxazosin significantly decreased the rate of DNA synthesis in PC-3 and DU-145 cells at high concentrations, other α1-adrenoceptor antagonists like terazosin (B121538) and tamsulosin (B1681236) had no significant effect on DNA synthesis in the same cell lines. aacrjournals.org Furthermore, studies on the human hepatic stellate cell line LX-2 have shown that doxazosin can inhibit their proliferation. dovepress.com In the context of non-small cell lung cancer (NSCLC), pancreatic cancer, and glioblastoma, doxazosin treatment has been found to inhibit cancer cell growth and induce cell death in a dose-dependent manner. nih.gov Specifically, it has been shown to induce cytotoxic effects in a cancer cell-specific manner, with minimal toxicity to normal cells at intermediate concentrations (10–25 µM). nih.gov

Interestingly, the cytotoxic effects of doxazosin may be influenced by the cellular context and the presence of other factors. For example, silencing of the CLU gene in PC-3 prostate cancer cells significantly enhanced the reduction in cell viability after treatment with 25 µM doxazosin. researchgate.net This suggests that the expression of certain genes can modulate the cellular response to doxazosin.

Table 1: Effects of Doxazosin on Cell Viability and Proliferation in Various Cell Lines

Cell Line Cancer Type Effect Observations Citations
PC-3 Prostate Cancer Decreased viability and DNA synthesis Dose-dependent loss of viability; ~40% inhibition of DNA synthesis at 50-100 μM. aacrjournals.org
DU-145 Prostate Cancer Decreased viability and DNA synthesis 70% loss of viability at 25 μm; ~40% inhibition of DNA synthesis at 50-100 μM. aacrjournals.org
SMC-1 Prostate Smooth Muscle Decreased viability High sensitivity to antigrowth effects. aacrjournals.org
Breast Cancer Cells Breast Cancer Decreased viability Sensitivity comparable to prostate cancer cells. aacrjournals.org
Bladder Cancer Cells Bladder Cancer Decreased viability Moderate sensitivity. aacrjournals.org
Colon Cancer Cells Colon Cancer Decreased viability Moderate sensitivity. aacrjournals.org
LX-2 Hepatic Stellate Cells Inhibited proliferation Concentration-dependent inhibition. dovepress.com
A549 Non-Small Cell Lung Cancer Inhibited growth, induced cell death Dose-dependent effects. nih.gov
PANC-1 Pancreatic Cancer Inhibited growth, induced cell death Dose-dependent effects. nih.gov
GS-Y01 Glioblastoma Inhibited growth, induced cell death Dose-dependent effects. nih.gov

Induction of Apoptosis and Programmed Cell Death Mechanisms (e.g., Caspase Activation)

A significant body of evidence points to the induction of apoptosis, or programmed cell death, as a key mechanism of doxazosin's anti-cancer activity. This process is often independent of its alpha-1-adrenoceptor antagonist function. aacrjournals.orgresearchgate.net Doxazosin has been shown to induce apoptosis in both benign and malignant prostate cells. nih.gov

The apoptotic pathway initiated by doxazosin involves the activation of caspases, a family of proteases crucial for the execution of apoptosis. Specifically, doxazosin treatment leads to the activation of caspase-8 and caspase-3 in PC-3 and BPH-1 prostate cells within 6 to 12 hours. nih.gov The involvement of caspase-8 is further supported by the finding that its inhibition blocks doxazosin-induced apoptosis. nih.govselleckchem.com This suggests a death receptor-mediated pathway is at play. Indeed, doxazosin has been found to increase the recruitment of Fas-associated death domain (FADD) to the Fas receptor, leading to caspase-8 activation. nih.govselleckchem.com

In addition to the extrinsic death receptor pathway, doxazosin also influences the intrinsic apoptotic pathway. It has been observed to increase the expression of the pro-apoptotic protein Bax in PC-3 and BPH-1 cells. nih.gov In DU-145 prostate cancer cells overexpressing maspin, doxazosin treatment led to a stronger activation of Bax. nih.gov Furthermore, in HL-1 cardiomyocytes, doxazosin treatment resulted in increased levels of caspase-3. frontiersin.org

The apoptotic effects of doxazosin are not limited to prostate cells. In hepatic stellate cells (HSCs), doxazosin has been shown to induce apoptosis. dovepress.com In some contexts, the apoptotic response to doxazosin can be enhanced. For example, DU-145-maspin expressing cells exhibited a higher sensitivity to doxazosin-induced apoptosis, with an earlier activation of caspase-3 compared to control cells. nih.gov

Table 2: Doxazosin-Induced Apoptosis and Caspase Activation

Cell Line Key Findings Apoptotic Markers Citations
PC-3 Induction of apoptosis via death receptor-mediated pathway. Increased Bax, activated caspase-8 and caspase-3, increased FADD recruitment. nih.gov
BPH-1 Induction of apoptosis via death receptor-mediated pathway. Increased Bax, activated caspase-8 and caspase-3. nih.gov
DU-145 Sensitization to apoptosis with maspin overexpression. Earlier caspase-3 cleavage, stronger Bax activation. nih.gov
HL-1 Induction of apoptosis. Increased caspase-3 protein levels. frontiersin.org
LX-2 Induction of apoptosis. Increased Bax/Bcl-2 ratio. dovepress.com

Modulation of Autophagy Pathways in Cellular Systems

Recent studies have revealed that doxazosin can also modulate autophagy, a cellular process of self-degradation that can either promote cell survival or lead to cell death. In several cancer cell lines, doxazosin has been shown to induce autophagy. nih.govmdpi.com

In non-small cell lung cancer (NSCLC), pancreatic cancer, and glioblastoma cell lines, doxazosin treatment increased the levels of LC3-II and p62, which are key markers of autophagy. nih.gov The accumulation of LC3-II was further enhanced by the addition of bafilomycin A1, an inhibitor of autophagosome-lysosome fusion, confirming that doxazosin induces autophagic flux. nih.gov This induction of autophagy by doxazosin was also observed in cancer stem-like cells (CSLCs) derived from A549 and PANC-1 cells. nih.gov

The mechanism by which doxazosin induces autophagy appears to be linked to its ability to overcome resistance to certain cancer therapies. For example, doxazosin was found to enhance the anticancer effects of the EGFR-TKI osimertinib (B560133) in cancer cells, and this sensitizing effect was attenuated by the autophagy inhibitor 3-methyladenine (B1666300) (3-MA). mdpi.com This suggests that doxazosin-induced autophagy plays a crucial role in its ability to overcome drug resistance. mdpi.com

Conversely, in the context of liver fibrosis, doxazosin has been shown to inhibit autophagy in hepatic stellate cells (HSCs). dovepress.comnih.gov In LX-2 cells, doxazosin blocked autophagic flux and this was associated with the activation of the PI3K/Akt/mTOR signaling pathway. dovepress.comnih.gov This inhibition of autophagy, coupled with the induction of apoptosis, contributes to the attenuation of liver fibrosis. dovepress.comnih.gov These findings highlight the context-dependent nature of doxazosin's effects on autophagy.

Influence on Cellular Senescence and Secretory Phenotypes

Cellular senescence is a state of irreversible cell-cycle arrest that can be induced by various stressors. f1000research.com Senescent cells often develop a senescence-associated secretory phenotype (SASP), characterized by the secretion of pro-inflammatory and matrix-remodeling proteins. f1000research.comnih.gov Doxazosin has been shown to induce cellular senescence in activated hepatic stellate cells (aHSCs), which are key effector cells in liver fibrosis. researchgate.netnih.gov

In primary culture-activated rat HSCs, doxazosin treatment led to a significant increase in the expression of senescence markers such as Cdkn1a (p21) and p53 at the mRNA level, and p21 at the protein level. researchgate.netresearchgate.net Furthermore, doxazosin-treated aHSCs showed an increased number of β-galactosidase positive cells, a hallmark of cellular senescence. researchgate.net

Alongside the induction of senescence, doxazosin also promoted the expression of SASP markers in aHSCs. researchgate.net The mRNA expression of interleukin-6 (IL-6), IL-1β, matrix metalloproteinase-9 (MMP9), MMP2, and tissue inhibitor of metalloproteinases 1 (TIMP1) were all increased following doxazosin treatment. researchgate.net The induction of this senescent phenotype by doxazosin contributes to the reversal of the fibrogenic phenotype of aHSCs. researchgate.netnih.gov

Impact on Cell Migration, Invasion, and Vasculogenic Mimicry

Doxazosin has been demonstrated to inhibit key processes involved in cancer metastasis, including cell migration, invasion, and vasculogenic mimicry. In human vascular endothelial cells, doxazosin has been shown to inhibit adhesion, migration, and invasion. ucl.ac.uk It also antagonizes the angiogenic response of HUVEC cells by inhibiting cell adhesion to fibronectin and collagen-coated surfaces and impeding cell migration. selleckchem.com

In the context of prostate cancer, maspin overexpression in DU-145 cells led to an increased ability to attach to extracellular matrix-coated plates, and doxazosin treatment significantly counteracted this effect. nih.gov Furthermore, doxazosin has been shown to inhibit the migration of hepatic stellate cells. dovepress.com

A notable finding is the ability of doxazosin to inhibit vasculogenic mimicry (VM), a process where aggressive tumor cells form microvascular channels, in human non-small cell lung cancer (NSCLC). nih.govnih.gov Doxazosin was found to inhibit the formation of these tubular structures by A549 cells at non-cytotoxic concentrations. nih.gov This inhibitory effect is mediated through the downregulation of vascular endothelial growth factor A (VEGF-A) and vascular endothelial-cadherin (VE-cadherin). nih.govnih.gov Doxazosin also suppressed the downstream signaling network involving Ephrin type-A receptor 2 (EphA2), AKT, mTOR, and matrix metalloproteinases (MMPs). nih.govnih.gov Specifically, it significantly reduced the levels of MMP-2 in the cell media during VM formation. nih.gov

Gene Expression Profiling and Proteomic Analysis in Doxazosin-Treated Cells

Gene expression studies have provided valuable insights into the molecular mechanisms underlying the cellular effects of doxazosin. Microarray analysis of PC-3 and BPH-1 cells treated with doxazosin revealed transient changes in the expression of several apoptosis regulators, including the up-regulation of Bax and Fas/CD95, and down-regulation of Bcl-xL and TRAMP/Apo3. nih.gov Additionally, significant changes were observed in the expression of extracellular matrix signaling components like integrins α2, αV, β1, and β8. nih.gov

In the LNCaP prostate cancer cell line, cDNA microarray analysis following doxazosin treatment showed deregulation of 70 genes after 8 hours and 92 genes after 24 hours. nih.gov These genes are involved in various cellular processes, including cell-cycle regulation, cell adhesion, and signal transduction. nih.gov Notably, doxazosin was found to deregulate genes involved in DNA replication and repair, such as GADD45A, XRCC5, and PRKDC. nih.gov This, combined with evidence of doxazosin's ability to bind DNA, suggests a novel mechanism of action involving DNA damage-mediated apoptosis. nih.gov

Transcriptome sequencing of PC-3 cells exposed to doxazosin revealed increased gene expression in several families related to autophagy, apoptosis, anoikis, and lipid metabolism. ucl.ac.uk This study also identified a previously uncharacterized gene, LOC100271832, which showed the second-highest fold change in expression upon doxazosin treatment. ucl.ac.uk Furthermore, cDNA microarray analysis of human prostatic stromal cells showed that doxazosin induced changes in gene expression relevant to proliferation/apoptosis, immune defense, cell-cell signaling, and transcriptional regulation. nih.gov

Proteomic analysis has further elucidated the signaling pathways affected by doxazosin. In hepatic stellate cells, doxazosin was found to activate the PI3K/Akt/mTOR signaling pathway, which in turn regulated fibrosis, autophagy, and apoptosis. dovepress.com Western blot analysis showed that doxazosin increased the protein levels of phosphorylated PI3K, Akt, and mTOR. dovepress.com In non-small cell lung cancer cells, doxazosin was shown to decrease the protein expression of VEGF-A monomer and dimer. nih.gov

Preclinical Animal Model Studies: Mechanistic Insights

Animal models have been instrumental in elucidating the multifaceted mechanisms of action of doxazosin hydrochloride at the cellular and molecular levels. These studies have explored its impact on signaling pathways, receptor interactions, and specific cellular responses in various tissues.

Molecular Pathway Analysis in Tissue Samples from Animal Models

Preclinical studies have identified several key molecular pathways modulated by this compound in animal tissues. A notable area of investigation has been its effects on liver fibrosis. In a mouse model of liver fibrosis induced by carbon tetrachloride (CCl4), doxazosin was found to inhibit the proliferation and migration of hepatic stellate cells (HSCs). medchemexpress.comdovepress.com This anti-fibrotic effect is mediated through the activation of the PI3K/Akt/mTOR signaling pathway. medchemexpress.comnih.gov By activating this pathway, this compound regulates fibrosis, autophagy, and apoptosis in HSCs. medchemexpress.com

Furthermore, research in a hamster model of liver cirrhosis demonstrated that doxazosin treatment led to a decrease in collagen fibers within the liver parenchyma, suggesting a reduction in fibrotic tissue. tandfonline.com This was associated with a decrease in the expression of transforming growth factor-beta (TGF-β), a key profibrotic cytokine. tandfonline.com

In the context of cancer biology, studies using mouse models have shown that doxazosin can inhibit tumor growth and angiogenesis. oncotarget.com This is achieved by decreasing the phosphorylation of vascular endothelial growth factor receptor 2 (VEGFR-2), which in turn inhibits downstream signaling molecules such as Akt and mammalian target of rapamycin (B549165) (mTOR). oncotarget.com This leads to a reduction in the expression of vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF-1α). oncotarget.com Additionally, in vivo experiments with nude athymic mice demonstrated that doxazosin inhibited the growth of bladder cancer cell implants. ucl.ac.uk

In spontaneously hypertensive rats, doxazosin treatment was found to reduce the levels of S100A6 and atrial natriuretic factor peptides in the heart, suggesting an influence on cellular processes and signaling pathways associated with cardiovascular disorders in hypertension. researchgate.net

Table 1: Molecular Pathways Modulated by this compound in Animal Models

Animal Model Tissue/Cell Type Key Molecular Pathway Observed Effect
Mouse Liver (Hepatic Stellate Cells) PI3K/Akt/mTOR Activation of pathway, leading to inhibition of HSC proliferation and migration, and regulation of fibrosis and autophagy. medchemexpress.comdovepress.comnih.gov
Hamster Liver TGF-β Reduction in TGF-β expression, contributing to decreased collagen deposition. tandfonline.com
Mouse Tumor Xenografts VEGFR-2/Akt/mTOR Inhibition of phosphorylation, leading to decreased angiogenesis and tumor growth. oncotarget.com
Nude Athymic Mice Bladder Cancer Cells Not specified Inhibition of tumor growth. ucl.ac.uk
Spontaneously Hypertensive Rat Heart S100A6 and Atrial Natriuretic Factor signaling Reduction in peptide levels, suggesting modulation of cardiovascular signaling pathways. researchgate.net
Mouse Prostate Cancer Xenografts EphA2 Activation of EphA2 receptor, leading to reduced metastasis. plos.org
Mouse Triple-Negative Breast Cancer c-MET/EGFR Inhibition of signaling, leading to reduced cell viability and apoptosis. nih.gov

Receptor Occupancy and Signal Transduction Studies in Organ Systems

This compound's primary mechanism of action is the competitive and selective blockade of postsynaptic α1-adrenergic receptors. medchemexpress.comnih.gov This has been demonstrated in studies on vascular smooth muscle, where it antagonizes the pressor effects of α1-agonists like phenylephrine. globalrph.com This receptor antagonism leads to vasodilation of both arterioles and veins, resulting in a decrease in total peripheral resistance. nih.gov The parent compound, doxazosin, is primarily responsible for this antihypertensive activity. rxlist.com

Studies have shown that doxazosin nonselectively blocks the α1a, α1b, and α1d subtypes of the alpha-1 receptor. drugbank.com In rabbit trigone smooth muscle, doxazosin dose-dependently inhibited noradrenaline-induced contractions, confirming its α1-adrenergic receptor antagonist effect in this tissue. vfu.cz

Interestingly, a significant portion of research indicates that some of doxazosin's effects occur independently of its α1-adrenoceptor blockade. For instance, the induction of apoptosis in various cell types, including cardiomyocytes and prostate cancer cells, has been shown to be an α1-adrenoceptor-independent mechanism. nih.govnih.govmdpi.com This is supported by findings that the pro-apoptotic effects were not blocked by co-treatment with an irreversible α1-blocker like phenoxybenzamine. nih.govnih.gov

Recent studies have identified other potential receptor targets for doxazosin. It has been characterized as a novel agonist for the EphA2 receptor tyrosine kinase. plos.org This interaction is independent of its α1-adrenoreceptor antagonist functions and leads to the inhibition of Akt and ERK kinase activities. plos.org Furthermore, in the context of triple-negative breast cancer, doxazosin has been identified as a dual inhibitor of c-MET and EGFR. nih.gov

Investigating Organ-Specific Cellular Responses (e.g., Cardiomyocytes, Hepatic Stellate Cells)

Cardiomyocytes:

In vitro studies on cardiomyocytes have revealed that doxazosin can induce apoptosis. This effect has been observed in the HL-1 cardiomyocyte cell line and in primary cultures of neonatal rat and adult human cardiomyocytes. nih.gov The pro-apoptotic mechanism appears to be independent of α1-adrenergic blockade. nih.gov Doxazosin treatment in HL-1 cardiomyocytes was also shown to increase the expression of caspase-3, a key apoptotic protein. frontiersin.org

Furthermore, doxazosin was found to stimulate the expression of galectin-3 and the synthesis of collagen I and α-smooth muscle actin (α-SMA) in HL-1 cardiomyocytes. nih.govfrontiersin.org This suggests a potential role in promoting cardiac fibrosis. This effect was also determined to be independent of the α1-adrenergic receptor and the protein kinase C (PKC) pathway. nih.govfrontiersin.org In spontaneously hypertensive rats, doxazosin treatment was associated with a reduction in the diameter of cardiac muscle cells, potentially inhibiting hypertrophy. nih.gov However, an increased incidence of myocardial necrosis or fibrosis was noted in long-term studies in rats and mice at high exposures. rxlist.com

Hepatic Stellate Cells (HSCs):

Doxazosin has demonstrated significant anti-fibrotic effects by targeting hepatic stellate cells, the primary effector cells in liver fibrogenesis. nih.gov In a mouse model of CCl4-induced liver fibrosis, doxazosin inhibited the activation, proliferation, and migration of HSCs. dovepress.comnih.gov It also promoted apoptosis of activated HSCs. dovepress.com The underlying mechanism involves the activation of the PI3K/Akt/mTOR signaling pathway, which in turn inhibits autophagy in these cells. dovepress.comnih.gov

In primary culture-activated rat HSCs, doxazosin was shown to reverse the fibrogenic phenotype by decreasing the expression of Collagen Type I Alpha 1 Chain (Col1α1). nih.gov This study also revealed that doxazosin induces cellular senescence in activated HSCs, characterized by irreversible cell-cycle arrest. nih.gov

Table 2: Organ-Specific Cellular Responses to this compound in Preclinical Models

Organ System Cell Type Animal/Cell Model Key Cellular Response
Cardiovascular Cardiomyocytes HL-1 cell line, primary neonatal rat and adult human cardiomyocytes Induction of apoptosis, independent of α1-adrenergic blockade. nih.gov
Cardiovascular Cardiomyocytes HL-1 cell line Increased expression of galectin-3, collagen I, and α-SMA. nih.govfrontiersin.org
Cardiovascular Cardiomyocytes Spontaneously Hypertensive Rats Reduction in cardiomyocyte diameter. nih.gov
Cardiovascular Myocardium Rats and Mice (long-term studies) Increased incidence of myocardial necrosis or fibrosis at high exposures. rxlist.com
Hepatic Hepatic Stellate Cells Mouse model of liver fibrosis Inhibition of activation, proliferation, and migration; induction of apoptosis. dovepress.comnih.gov
Hepatic Hepatic Stellate Cells Primary culture-activated rat HSCs Reversal of fibrogenic phenotype; induction of cellular senescence. nih.gov

Biochemical Metabolism of Doxazosin Hydrochloride

Identification of Metabolic Pathways and Metabolite Structures

The metabolism of doxazosin (B1670899) is primarily characterized by Phase I reactions, which introduce or expose functional groups on the drug molecule, preparing it for subsequent reactions or excretion.

The principal metabolic routes for doxazosin are O-demethylation and C-hydroxylation. e-lactancia.orgaccordhealthcare.us These reactions occur on different parts of the doxazosin molecule. O-demethylation primarily takes place on the quinazoline (B50416) nucleus, while hydroxylation occurs on the benzodioxan moiety. e-lactancia.orgdrugbank.com These oxidative processes result in the formation of several metabolites, which are generally considered to be inactive or possess minimal pharmacological activity compared to the parent compound. drugbank.com

Table 1: Identified Metabolites of Doxazosin
Metabolite ClassSpecific MetabolitesMetabolic Pathway
Hydroxylated Metabolites6'-hydroxy-doxazosin, 7'-hydroxy-doxazosinC-hydroxylation
Demethylated Metabolites6-O-desmethyl-doxazosin, 7-O-desmethyl-doxazosinO-demethylation
Piperazinyl Metabolites2-piperazinyl compoundNot Specified

Enzyme Systems Involved in Doxazosin Biotransformation

The biotransformation of doxazosin is mediated by a concert of enzyme systems, with the Cytochrome P450 superfamily playing a central role.

In vitro studies have established that the metabolism of doxazosin is predominantly carried out by the Cytochrome P450 system in the liver. e-lactancia.org CYP3A4 is identified as the primary isoenzyme responsible for the elimination pathways. e-lactancia.orgcancer-druginteractions.org Other CYP isoenzymes, including CYP2D6 and CYP2C9, are also involved in the metabolic process, albeit to a lesser extent. e-lactancia.orgcancer-druginteractions.org Further research has also implicated CYP2C19 in doxazosin's biotransformation. drugbank.com One detailed investigation into the role of various recombinant human CYP enzymes confirmed that CYP3A4, CYP2C19, and CYP2C9 are crucial for the oxidative metabolism of doxazosin.

Table 2: Cytochrome P450 Isoenzymes in Doxazosin Metabolism
CYP IsoenzymeRole in MetabolismReference
CYP3A4Primary pathway for elimination e-lactancia.orgcancer-druginteractions.org
CYP2D6Involved to a lesser extent e-lactancia.orgcancer-druginteractions.org
CYP2C9Involved to a lesser extent e-lactancia.orgcancer-druginteractions.org
CYP2C19Involved in biotransformation drugbank.com

While Phase I metabolism by CYP enzymes is dominant, Phase II conjugation reactions also play a role in the biotransformation and elimination of doxazosin. frontiersin.org Evidence for this includes the identification of Phase II metabolites in animal studies. frontiersin.org Specifically, research has shown that for the (-)-doxazosin enantiomer, a majority of its metabolites with a high elimination rate were products of conjugation reactions, facilitating a more rapid excretion. frontiersin.org Furthermore, secondary peaks observed in the plasma concentration profile of doxazosin suggest enterohepatic recycling, a process that typically involves the biliary excretion of conjugated metabolites (e.g., glucuronides) followed by their hydrolysis in the intestine and reabsorption of the parent drug. accordhealthcare.usnih.govnih.govpdr.net

Stereoselective Metabolism of Doxazosin Enantiomers

Doxazosin is administered clinically as a racemate, a 1:1 mixture of two enantiomers, (+)-doxazosin and (-)-doxazosin. frontiersin.org Studies have revealed significant differences in the metabolic handling of these two isomers, a phenomenon known as stereoselective metabolism. frontiersin.org

In both rats and humans, the plasma concentration of the (-)-isomer is typically lower than that of the (+)-isomer following administration of the racemic mixture. frontiersin.org This is attributed to the faster elimination of the (-)-enantiomer. frontiersin.org The various CYP enzymes exhibit different preferences for metabolizing each enantiomer. Notably, CYP3A4 has been found to specifically and selectively catalyze the formation of a particular metabolite from (-)-doxazosin, contributing to its more rapid clearance. frontiersin.org This enantioselective metabolism leads to a metabolic profile of the racemic mixture that more closely resembles that of the (+)-doxazosin enantiomer. frontiersin.org

Analytical Methodologies for Doxazosin Hydrochloride in Research Contexts

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the chemical structure and quantifying doxazosin (B1670899) hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of doxazosin. ufrgs.br A complete characterization of an enantiomeric (R)/(S) doxazosin mesylate mixture has been achieved using various NMR experiments, including 1H NMR, 13C NMR, APT, HSQC, and HMBC, to confirm signal assignments. ufrgs.brresearchgate.net

In one study, an enantiomeric mixture of doxazosin mesylate was dissolved in DMSO-d6 for analysis. ufrgs.br The 1H NMR and 13C NMR spectra were recorded on a Bruker Ascend spectrometer operating at 400 MHz for proton and 100 MHz for carbon nuclei. ufrgs.br The chemical shifts were reported relative to TMS. ufrgs.br These experiments allowed for the assignment of all hydrogen and most carbon atoms in the doxazosin molecule. ufrgs.brresearchgate.net The detailed analysis of the NMR data provides critical information for the identification and quality control of doxazosin mesylate, and can be a useful guide for identifying impurities and degradation products. ufrgs.br

Table 1: Selected 1H NMR Data for Doxazosin Mesylate researchgate.net

ProtonChemical Shift (ppm)
H-5'7.65
H-8'7.24
H-24.43
H-34.22

Data obtained in DMSO-d6 at 400 MHz.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in the doxazosin molecule and to confirm its chemical structure. ufrgs.brscielo.br The FT-IR spectrum of doxazosin mesylate shows characteristic absorption bands that correspond to its molecular structure. scielo.brresearchgate.net

Key characteristic stretches in the FT-IR spectrum of doxazosin mesylate include a significant band at 1632 cm⁻¹, which is attributed to the tertiary amide (C=O) group. researchgate.net Other notable bands include those for the N-H stretching of the amine group and C-O stretching bands. scielo.brresearchgate.net Studies have shown that the chemical structure of doxazosin is preserved when incorporated into polymer matrices for drug delivery systems, as confirmed by the presence of these characteristic peaks in the FT-IR spectra of the formulations. scielo.br

FT-IR analysis has also been used to study the interaction of doxazosin with other materials, such as clays (B1170129) used for adsorption. For instance, in a study involving vermiculite (B1170534) clays, FT-IR was used to identify the functional groups and confirm the incorporation of surfactants into the clay structure. scielo.br

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Spectrofluorimetry

UV-Visible spectrophotometry and spectrofluorimetry are widely used for the quantitative determination of doxazosin hydrochloride in various samples.

UV-Vis Spectrophotometry:

Simple and rapid UV spectrophotometric methods have been developed for the estimation of doxazosin mesylate in bulk and pharmaceutical dosage forms. rjptonline.org One such method utilizes 0.1N HCl as the solvent, with the maximum absorbance (λmax) of doxazosin mesylate observed at 245 nm. rjptonline.org This method demonstrated linearity in the concentration range of 2-14 µg/mL with a high correlation coefficient (R² = 0.9981). rjptonline.org

Another spectrophotometric method involves the formation of an ion-pair complex between doxazosin mesylate and Eosin Y in an acetate (B1210297) buffer at pH 3. asianpubs.org The resulting complex is measured at 547 nm, with a linear range of 2 - 14 µg/mL. asianpubs.org Derivative spectrophotometry has also been employed to enhance the sensitivity and specificity of the analysis. ijpsm.com

Spectrofluorimetry:

Spectrofluorimetric methods offer higher sensitivity for the determination of doxazosin. One method is based on the quenching of the fluorescence of Eosin Y upon the formation of an ion-pair complex with doxazosin mesylate at pH 3. asianpubs.org The fluorescence quenching is measured at 570 nm after excitation at 340 nm, with a linear range of 1-10 µg/mL. asianpubs.org

Another sensitive spectrofluorimetric method involves the Hantzsch reaction, where doxazosin's primary amine reacts with acetylacetone (B45752) and formaldehyde (B43269) to form a fluorescent dihydrolutidine derivative. researchgate.net This reaction allows for the determination of doxazosin mesylate in the concentration range of 0.02-0.22 µg/mL. researchgate.net A different approach uses fluorescamine (B152294) as a derivatizing agent, which reacts with doxazosin in a buffer solution (pH 3) to yield a highly fluorescent product measured at an emission wavelength of 489 nm after excitation at 385 nm. tandfonline.com This method is linear in the range of 16–400 ng/mL. tandfonline.com

Chromatographic Separation and Quantification Methods

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for the separation, quantification, and stability testing of this compound.

High-Performance Liquid Chromatography (HPLC) Development and Validation

Numerous HPLC methods have been developed and validated for the analysis of doxazosin in bulk drug and pharmaceutical formulations. ijpsr.com These methods are designed to be simple, accurate, precise, and robust. ijpsr.com

A common approach involves using a reversed-phase column with a mobile phase typically consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer (such as potassium dihydrogen orthophosphate or ammonium (B1175870) acetate). ijpsr.comnih.gov The pH of the mobile phase is often adjusted to optimize the peak shape and retention time. ijpsr.com Detection is usually carried out using a UV detector at a wavelength around 251 nm or 254 nm. ijpsr.comnih.gov

For example, one validated HPLC method uses a mobile phase of methanol and potassium dihydrogen orthophosphate (60:40) at a pH of 5.0, achieving a sharp peak for doxazosin at a retention time of 4.484 minutes with a flow rate of 1.0 mL/min. ijpsr.com This method showed good linearity (regression coefficient of 0.999) in the concentration range of 50 ppm to 150 ppm. ijpsr.com

Table 2: Example of HPLC Method Parameters for Doxazosin Analysis ijpsr.com

ParameterCondition
Mobile Phase Methanol : Potassium Dihydrogen Orthophosphate (60:40), pH 5.0
Flow Rate 1.0 mL/min
Column C18
Detection Wavelength 251 nm
Retention Time 4.484 min
Linearity Range 50 - 150 ppm

Validation of these methods is performed according to ICH guidelines, assessing parameters such as accuracy, precision, linearity, robustness, and limits of detection (LOD) and quantification (LOQ). ijpsr.comresearchgate.net

Reversed-Phase HPLC (RP-HPLC) for Purity and Stability Studies

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for assessing the purity of doxazosin and for conducting stability-indicating studies. These methods are crucial for identifying and quantifying any degradation products or related substances that may be present in the drug substance or product. nih.govresearchgate.net

Stability-indicating RP-HPLC methods are developed to separate doxazosin from its potential degradation products formed under various stress conditions, such as acidic, basic, oxidative, photolytic, and thermal degradation. nih.gov For instance, a study on the simultaneous determination of prazosin, terazosin (B121538), and doxazosin utilized a mobile phase gradient of acetonitrile-diethylamine, methanol, and ammonium acetate to effectively separate the drugs and their degradation products. nih.gov

In another study, a gradient reversed-phase HPLC method was developed to analyze the assay and organic impurities in Doxazosin Extended-Release Tablets. usp.org The validation of this method demonstrated its specificity, linearity, accuracy, and precision in quantifying known impurities. usp.org Forced degradation studies confirmed that the method was stability-indicating, as it could resolve the doxazosin peak from degradation products. researchgate.netajrconline.org

The limit of detection (LOD) and limit of quantitation (LOQ) for impurities are determined to ensure the method's sensitivity. For example, in one UPLC method for related substances, the LOD for six different impurities ranged from 0.0072% to 0.008%, and the LOQ ranged from 0.02% to 0.026%. ajrconline.org

Chiral HPLC for Enantiomeric Purity Analysis

Doxazosin is a chiral compound, prescribed as a racemate. However, research has indicated potential differences in the pharmacological and metabolic profiles of its individual enantiomers. nih.gov Consequently, analytical methods capable of separating and quantifying these enantiomers are crucial for stereoselective studies and for controlling the enantiomeric purity of the active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the predominant technique for this purpose.

Researchers have successfully developed HPLC methods for the enantiomeric resolution of doxazosin using polysaccharide-based CSPs. nih.gov An amylose-based Chiralpak AD-H column was found to provide superior separation compared to the cellulose-based Chiralcel OD-H column. nih.gov Baseline separation (Resolution, Rs > 1.50) was achieved using mobile phases consisting of n-hexane, an alcohol modifier (such as ethanol, 1-propanol, or 2-propanol), and 0.1% diethylamine (B46881) to improve peak shape. nih.gov

Another effective CSP is derived from ovomucoid, a glycoprotein. mdpi.comnih.gov An enantioselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilized an ovomucoid column to achieve baseline chiral separation in under 9 minutes. nih.gov This method demonstrated high sensitivity, suitable for pharmacokinetic studies in human plasma. nih.gov The use of a polarimetric detector in series with a UV detector can aid in the identification of the eluting enantiomers. nih.gov

Stationary PhaseMobile PhaseDetectionApplicationReference
Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate))n-hexane-alcohol (ethanol, 1-propanol, or 2-propanol)-0.1% diethylamineUV (240 nm), PolarimetryEnantiomeric purity of bulk drug nih.gov
Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate))n-hexane-alcohol-0.1% diethylamineUV (240 nm), PolarimetryEnantiomeric purity of bulk drug nih.gov
Ovomucoid ColumnMethanol/5mM ammonium acetate/formic acid (20/80/0.016, v/v/v)Tandem Mass Spectrometry (MS/MS)Determination of enantiomers in human plasma nih.gov
Chiral HPLCNot specifiedFluorescenceMeasurement of enantiomer concentrations for protein binding studies nih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High Sensitivity Analysis

For applications requiring exceptional sensitivity, such as the analysis of doxazosin in biological matrices like plasma, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. ijpsm.com This technique combines the high-resolution separation power of UPLC, which uses columns with sub-2 µm particles, with the high selectivity and sensitivity of a tandem mass spectrometer detector. ijpsm.comnih.gov

A rapid UPLC-MS/MS method for analyzing doxazosin in human plasma has been developed with a total chromatographic run time of just 2 minutes. nih.gov The analysis is typically performed on a C18 UPLC column. nih.gov Detection by the mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides excellent specificity. For doxazosin, the transition of the parent ion to a specific product ion (e.g., m/z 452 → 344) is monitored for quantification, while other transitions can be used for confirmation. nih.gov

These methods can achieve very low limits of detection (LOD) and quantification (LOQ). For instance, an LOD of 0.02 ng/mL has been reported, demonstrating the method's suitability for pharmacokinetic studies where drug concentrations are extremely low. nih.govoup.com

ColumnMobile Phase/EluentDetection ModeKey FindingsReference
C18 UPLC (1.7 µm particles)Not specifiedMS/MS (MRM: m/z 452→344)Total run time: 2 min; LOD: 0.02 ng/mL. nih.gov
Acquity UPLC BEH C18 (1.7 µm)Eluent A: Aqueous 2% H₃PO₄; Eluent B: Acetonitrile:methanol:water (700:200:100 v/v)UPLC-UVStability-indicating method for related substances. ajrconline.org
Not specifiedNot specifiedUPLC-MS/MSReported as the most sensitive technique among those reviewed. ijpsm.com

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, versatile, and cost-effective alternative to HPLC for the quantification of doxazosin in pharmaceutical dosage forms. akjournals.comijprajournal.com The analysis is performed on HPTLC plates, such as aluminum-backed silica (B1680970) gel 60 F254. akjournals.comresearchgate.net

For the determination of doxazosin in tablets, a mobile phase of ethyl acetate–methanol (9 + 1, v/v) has been successfully used. akjournals.comresearchgate.net Densitometric scanning for quantification is typically performed at a wavelength where the drug exhibits maximum absorbance, such as 277 nm. akjournals.com To improve accuracy and precision, a structurally similar molecule like terazosin hydrochloride can be employed as an internal standard. akjournals.comresearchgate.net

HPTLC methods have also been developed for the simultaneous determination of doxazosin alongside other agents used for benign prostatic hyperplasia, such as finasteride. researchgate.net In one such method, a mobile phase of methylene (B1212753) chloride:n-hexane:methanol (8.8:0.3:0.9, by volume) was used to separate five different drugs, with doxazosin having a retention factor (Rf) value of 0.59. researchgate.net The high sensitivity of some HPTLC methods, particularly those using fluorescence detection, allows for quantification in the nanogram range. researchgate.net

TechniqueStationary PhaseMobile PhaseDetectionRf Value of DoxazosinApplicationReference
HPTLCSilica gel 60 F254Ethyl acetate–methanol (9+1, v/v)Densitometry (277 nm)Not specifiedDetermination in tablets akjournals.comresearchgate.net
HPTLCTLC-silica platesMethylene chloride:n-hexane:methanol (8.8:0.3:0.9, by volume)Densitometry (254 nm)0.59Simultaneous determination with 4 other drugs researchgate.net
TLCNot specifiedEthyl acetate:methanol:triethylamine (4:0.4:0.3, v/v/v)Densitometry (345 nm)Not specifiedSeparation from degradation products researchgate.net

Electroanalytical Techniques (e.g., Voltammetry, Polarography)

Electroanalytical techniques, including voltammetry and polarography, represent a distinct class of methods for the determination of doxazosin. researchgate.net These methods are based on measuring the current that results from the oxidation or reduction of the analyte at an electrode surface. They are known for their high sensitivity, practicality, and accuracy, making them suitable for quality control laboratories. nih.gov

Several voltammetric methods have been developed for doxazosin. One study described its determination using a rotating platinum electrode with differential pulse voltammetry. nih.gov The optimal response was achieved in a supporting electrolyte containing 0.5 M H2SO4. nih.gov Other research has focused on adsorptive stripping voltammetry (AdS), where doxazosin is preconcentrated on the electrode surface before measurement, significantly enhancing sensitivity. rsc.orgnih.gov

Using square-wave voltammetry (SWV) with a Nafion-modified carbon paste electrode, a detection limit as low as 2.33 x 10-11 M was achieved. nih.gov Cathodic stripping voltammetry using a Tenax-modified carbon paste electrode also yielded an extremely low detection limit of 4.35 × 10-11 M. rsc.org Polarographic techniques, such as DC polarography, have also been reported for the analysis of doxazosin. nih.govglobalresearchonline.net

TechniqueElectrodeKey ConditionsDetection LimitReference
Differential Pulse VoltammetryRotating Platinum ElectrodeSupporting Electrolyte: 0.5 M H₂SO₄Not specified (method is practical, sensitive, and accurate) nih.gov
Adsorptive Stripping Square-Wave Voltammetry (AdS-SWV)Nafion-Modified Carbon Paste ElectrodepH 6.82.33 x 10⁻¹¹ M nih.gov
Adsorptive Stripping Differential-Pulse Voltammetry (AdS-DPV)Tenax-Modified Carbon Paste ElectrodeBritton–Robinson buffer (pH 6.6), preconcentration at 0.55 V4.35 × 10⁻¹¹ M rsc.org
DC PolarographyMercury ElectrodeBritton–Robinson buffer (pH 2)Not specified globalresearchonline.net

Advanced Imaging and Structural Analysis in Pharmaceutical Science (e.g., Micro-Computed Tomography for Formulation Research)

Beyond chemical analysis, understanding the physical structure of a dosage form is critical, especially for modified-release formulations. Micro-computed tomography (micro-CT) is a powerful, non-destructive imaging technique that provides high-resolution, three-dimensional (3D) visualization of the internal and external structure of solid dosage forms. nih.gov

In the context of doxazosin mesylate, micro-CT has been applied to study the structure of sustained-release osmotic pump tablets. nih.gov This advanced analysis allows researchers to investigate how structural attributes, such as the volume and area of the outer contour, remaining solid volume, and internal cavity volume, influence the drug's release kinetics. nih.gov By performing scans at different time points during dissolution, the dynamic structural changes of the tablet can be monitored and correlated with in vitro release profiles. nih.gov

For example, a study comparing a generic and a reference listed drug (RLD) of doxazosin sustained-release tablets used micro-CT with an effective pixel size of 6.0 µm to assess their 3D structures. nih.gov The technique was able to reveal subtle structural differences that could explain variations in release behavior, particularly under conditions designed to test for alcohol-induced dose dumping. nih.gov This type of structural analysis provides invaluable insights for formulation development and for establishing bioequivalence. nih.govresearchgate.net

Structure Activity Relationship Sar and Computational Studies of Doxazosin Hydrochloride

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design approaches have been instrumental in elucidating the therapeutic effects of doxazosin (B1670899). These computational strategies are crucial for understanding how doxazosin interacts with its biological targets at a molecular level, guiding the development of more selective and potent drugs. researchgate.netunivie.ac.at

Molecular Docking Simulations for Target Binding

Molecular docking simulations have been employed to predict and analyze the binding of doxazosin to its primary targets, the α1-adrenergic receptors, as well as other receptors like c-MET and EGFR. researchgate.netnih.gov These simulations calculate the binding affinity and visualize the interactions between doxazosin and the amino acid residues within the receptor's binding pocket.

For instance, studies have shown that doxazosin binds with high affinity to α1-adrenergic receptors, which is consistent with its therapeutic effects in treating hypertension and benign prostatic hyperplasia (BPH). nih.govfda.gov The affinity of doxazosin for α1 binding sites in the human prostate is significantly higher than for α2 binding sites. nih.gov Molecular docking has also revealed that doxazosin can directly interact with the tyrosine kinase domains of c-MET and EGFR, suggesting its potential in cancer therapy. researchgate.netnih.gov In a study on triple-negative breast cancer (TNBC), the binding affinity of doxazosin with EGFR was found to be higher than that of osimertinib (B560133), a known EGFR inhibitor. nih.gov

Table 1: Molecular Docking and Binding Affinity Data for Doxazosin

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesComputational Tool
α1A-Adrenergic Receptor -Asp-106, Phe-312-
c-MET -8.062-GalaxySagittarius
EGFR -9.0-GalaxySagittarius
FZD10 --iGEMDOCK, FlexX, cDocker

Recent research has also explored the potential of doxazosin to target other proteins, such as the Frizzled-10 (FZD10) receptor in nasopharyngeal carcinoma, further highlighting the utility of molecular docking in drug repurposing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their physicochemical properties and molecular structures. nih.govmdpi.com For α1-adrenoceptor antagonists like doxazosin, QSAR studies help in understanding the structural requirements for their antagonistic activity. researchgate.net

QSAR models are developed by correlating the biological activity of a series of compounds with their molecular descriptors, which can be electronic, steric, or lipophilic in nature. asianjpr.comresearchgate.net These models are expressed as mathematical equations. For example, a general QSAR model might look like:

Biological Activity = f(Descriptor 1, Descriptor 2, ...)

While specific QSAR models for doxazosin were not detailed in the provided search results, the literature indicates that such studies have been performed for α1-adrenoreceptor antagonists. researchgate.net These models are crucial for designing new compounds with improved selectivity and potency. The development of these models involves calculating a wide array of molecular descriptors and using statistical methods like multiple linear regression to establish a correlation. researchgate.netresearchgate.net

Pharmacophore Modeling for Receptor Interaction Fingerprinting

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) required for a molecule to bind to a specific receptor. univie.ac.at These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

For α1-adrenergic receptor antagonists, pharmacophore models have been developed to delineate the key interactions necessary for binding. jst.go.jpddtjournal.com A typical pharmacophore for a doxazosin-like compound would include features corresponding to the quinazoline (B50416) core, the piperazine (B1678402) ring, and the benzodioxan moiety. researchgate.net The identification of these pharmacophoric features aids in the virtual screening of large compound libraries to find new molecules with potential α1-antagonistic activity. univie.ac.at

Conformational Analysis and Molecular Dynamics Simulations

To gain a deeper understanding of the dynamic nature of doxazosin's interaction with its target receptors, conformational analysis and molecular dynamics (MD) simulations are employed. These methods provide insights into the flexibility of the drug molecule and the stability of the drug-receptor complex over time.

Studies on Doxazosin's Conformation and Flexibility in Solution and Bound States

Doxazosin is a flexible molecule, and its conformation can change depending on its environment (e.g., in solution versus bound to a receptor). researchgate.net Conformational analysis studies have been conducted to understand the different spatial arrangements the molecule can adopt. The protonated form of doxazosin, for instance, has been studied to understand its various conformations. researchgate.net The crystal structure of doxazosin free-base has also been determined, providing valuable information about its solid-state conformation. researchgate.net

Protein-Ligand Interaction Dynamics and Energetics

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. chemrxiv.org In the context of doxazosin, MD simulations can reveal the stability of the doxazosin-receptor complex and the energetics of their interaction. nih.gov

For example, MD simulations of the doxazosin/FZD10 complex showed significant deviations initially but stabilized after 80 nanoseconds, indicating that the complex reaches equilibrium. nih.gov These simulations also suggested that the inhibitory action of doxazosin on FZD10 is primarily driven by hydrophobic interactions rather than electrostatic forces or hydrogen bonds. nih.gov Such studies are crucial for understanding the long-term behavior of the drug at its target site and for refining the design of new, more effective drugs.

Theoretical Studies on Doxazosin Photochemistry and Stability

Doxazosin, a quinazoline derivative, has been the subject of theoretical and computational studies to elucidate its behavior upon interaction with light, which is crucial for understanding its photodegradation and stability. nih.govresearchgate.net These studies often employ a combination of experimental techniques, such as time-resolved spectroscopy, with computational methods like time-dependent density functional theory (TD-DFT). nih.gov

Research has shown that doxazosin is a photolabile compound, particularly in aqueous environments. mdpi.com Its degradation is influenced by factors such as the pH of the medium and the presence of certain ions. mdpi.com Specifically, a basic medium tends to promote its direct photolysis. mdpi.com

Computational analyses have provided insights into the molecular mechanisms driving this photodegradation. nih.gov Upon photoexcitation, doxazosin can undergo several processes. In aqueous solution, it exists in both protonated and non-protonated forms. nih.gov The protonated form is dominant, and computations have identified the most basic nitrogen atom in the quinazoline ring as the primary site of protonation. nih.gov

Following light absorption, the excited molecule can deprotonate. nih.gov Time-resolved fluorescence spectroscopy and computational modeling have revealed different decay times for the singlet excited states of the protonated and non-protonated forms. nih.gov Furthermore, photoinduced intramolecular electron transfer can occur, leading to the formation of a doxazosin radical. nih.gov This process involves the transfer of an electron from the benzodioxane-carbamoyl part of the molecule to the protonated aminoquinazoline portion. nih.gov

These theoretical investigations, backed by experimental data, help to construct a comprehensive energy diagram that outlines the various photophysical and photochemical pathways available to the doxazosin molecule. nih.gov This understanding is not only vital for assessing the environmental fate of the drug but also opens up possibilities for its application in other areas, such as the development of fluorescent probes. nih.gov

Table 1: Photophysical Properties of Doxazosin in Aqueous Solution

PropertyValueConditions
pKa (ground state)6.75H₂O
pKa* (singlet excited state)1.31H₂O
Singlet state decay time (non-protonated)5 nsH₂O
Singlet state decay time (protonated)13 nsH₂O
Fluorescence quantum yield0.51H₂O
Fluorescence quantum yield0.64Basic media
Intersystem crossing quantum yield (ΦISC)0.17-
Triplet-triplet molar absorption coefficient (ε₅₂₀)11600 ± 100 M⁻¹ cm⁻¹at 520 nm
Triplet excited state lifetime (τ)11 μs-
Data sourced from a combined experimental and computational study. nih.gov

Investigation of Drug-Polymer Interactions at a Molecular Level

The interaction between doxazosin and various polymers has been a key area of investigation, particularly in the context of developing controlled-release drug delivery systems. nih.govresearchgate.net These studies aim to understand the molecular forces at play when doxazosin is incorporated into a polymer matrix.

A notable example is the study of interactions between doxazosin mesylate, a salt form of the drug, and carrageenans, which are anionic polysaccharides. nih.govresearchgate.net The binding of the cationic doxazosin to the negatively charged carrageenans is a cooperative process. nih.govresearchgate.net This means that the initial binding of some drug molecules facilitates the binding of subsequent ones. nih.govresearchgate.net

The nature and strength of these drug-polymer interactions have a direct impact on the drug's release profile from the matrix. nih.govresearchgate.net A weaker binding generally leads to a faster release rate. nih.govresearchgate.net However, achieving a prolonged drug release is a more complex phenomenon that involves a combination of factors, including the swelling and erosion of the polymer matrix, alongside the electrostatic and cooperative binding effects. nih.govresearchgate.net

Fourier-transform infrared (FTIR) spectroscopy is another technique employed to probe drug-polymer interactions. researchgate.netwjpmr.com By analyzing the shifts in the characteristic spectral bands of the drug and the polymer in a physical mixture or a formulated film, researchers can identify the presence and nature of these interactions. researchgate.netwjpmr.com For instance, in studies with hydroxypropyl methylcellulose (B11928114) (HPMC), changes in the FTIR spectra suggested interactions between doxazosin and the polymer. researchgate.net

Table 2: Investigated Drug-Polymer Systems and Findings

Drug FormPolymer(s)Key Findings
Doxazosin MesylateCarrageenans (κ-, ι-, λ-)Cooperative binding driven by electrostatic and hydrophobic interactions. Binding strength correlates with polymer charge density and influences drug release. nih.govresearchgate.net
Doxazosin MesylateHydroxypropyl Methylcellulose (HPMC E6), Polyvinylpyrrolidone (PVP), Polyvinyl Alcohol (PVA)FTIR studies indicated interactions between doxazosin and HPMC. researchgate.netwjpmr.com DSC and XRPD results suggested amorphization of the drug, possibly due to complexation with HPMC. researchgate.net
This table summarizes findings from studies on doxazosin's interactions with various polymers.

Emerging Research Areas and Repurposing Rationale of Doxazosin Hydrochloride Mechanistic Focus

Molecular Mechanisms Underlying Potential Anti-Cancer Effects Beyond Alpha-1 Adrenoceptor Blockade

Recent investigations have illuminated the multifaceted anti-cancer properties of doxazosin (B1670899), which appear to extend beyond its primary pharmacological action of alpha-1 adrenoceptor blockade.

Inhibition of Specific Tyrosine Kinase Receptors (e.g., c-MET, EGFR, VEGFR-2)

Doxazosin has demonstrated the ability to interfere with key signaling pathways that are crucial for cancer progression by inhibiting several tyrosine kinase receptors.

Notably, doxazosin has been shown to function as an anti-angiogenic agent by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Research indicates that doxazosin inhibits the phosphorylation of VEGFR-2, a critical step in initiating the downstream signaling cascade that promotes the formation of new blood vessels, a process vital for tumor growth and metastasis. nih.govnih.gov This inhibition subsequently affects downstream effectors, including PI3K, Akt, and mTOR. nih.govnih.gov By disrupting this pathway, doxazosin can suppress tumor vascularization and growth, as demonstrated in a xenograft model of human ovarian cancer. nih.gov

Furthermore, studies have revealed that doxazosin treatment can reduce the expression of phosphorylated Epidermal Growth Factor Receptor (EGFR). nih.gov This finding is significant as EGFR signaling is a well-known driver of proliferation and survival in many cancer types. The inhibitory effect of doxazosin on EGFR signaling contributes to its pro-apoptotic activity in breast cancer cells. nih.gov

The table below summarizes the inhibitory effects of doxazosin on key tyrosine kinase receptors.

ReceptorEffect of DoxazosinDownstream Signaling ImpactedReference
VEGFR-2 Inhibition of phosphorylationPI3K/Akt/mTOR, HIF-1α nih.govnih.gov
EGFR Reduction of phosphorylated formpERK1/2, NF-κB, AP-1, SRE, E2F, CRE nih.gov

Disruption of Cancer Stem Cell-like Characteristics and Signaling

Emerging evidence suggests that doxazosin may also target cancer stem cells (CSCs), a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies. Studies have shown that doxazosin can sensitize various types of cancer cells, including those with stem-like properties, to the effects of other anticancer agents like osimertinib (B560133). nih.gov This sensitization is thought to be mediated, at least in part, through the induction of autophagy. nih.gov By disrupting the survival mechanisms of CSCs, doxazosin may offer a novel strategy to overcome therapeutic resistance and prevent tumor recurrence.

Regulation of Angiogenesis and Tumor Microenvironment Components

Doxazosin's anti-cancer activity is also linked to its ability to modulate the tumor microenvironment, particularly by inhibiting angiogenesis. It has been shown to suppress VEGF-induced cell migration, proliferation, and the formation of capillary-like structures in human umbilical vein endothelial cells (HUVECs). nih.govnih.gov This anti-angiogenic effect is achieved by inhibiting VEGFR-2 phosphorylation and the subsequent Akt/mTOR signaling pathway. nih.govnih.gov Doxazosin also decreases the expression of hypoxia-inducible factor 1α (HIF-1α) and VEGF itself, further hampering the development of a tumor-supportive vasculature. nih.govnih.gov This multifaceted approach to inhibiting angiogenesis highlights doxazosin's potential as a modulator of the tumor microenvironment. nih.gov

Investigation of Doxazosin's Role in Cellular Stress Responses and Organ Fibrosis Pathways

Beyond its potential in oncology, doxazosin is being investigated for its effects on cellular stress responses and its ability to modulate pathways involved in organ fibrosis, particularly in the liver and heart.

Induction of Galectin-3 Expression and Collagen Synthesis

In the context of cardiac tissue, research has shown that doxazosin can stimulate the expression of Galectin-3, a protein implicated in cardiac fibrosis and heart failure. nih.govnih.gov Studies using HL-1 cardiomyocytes demonstrated that doxazosin dose-dependently increased Galectin-3 protein expression. nih.govnih.gov This was accompanied by an upregulation of collagen I and α-smooth muscle actin (α-SMA) protein levels. nih.govnih.gov Interestingly, this effect appears to be independent of the α1-adrenergic receptor and the protein kinase C (PKC) pathway. nih.govnih.gov In contrast, other research in spontaneously hypertensive rats indicated that long-term treatment with doxazosin could depress aortic collagen synthesis. nih.gov These seemingly contradictory findings suggest that the effect of doxazosin on collagen synthesis may be tissue-specific and dependent on the experimental context.

Reversal of Hepatic Stellate Cell Activation and Senescence Induction

In the liver, doxazosin has shown promise as an anti-fibrotic agent. Activated hepatic stellate cells (HSCs) are the primary drivers of liver fibrosis. rug.nlnih.gov Studies have demonstrated that doxazosin can reverse the activation of HSCs and induce a state of cellular senescence. rug.nlnih.gov This is characterized by a significant decrease in the expression of fibrogenic markers like Col1α1 and a reduction in HSC proliferation. rug.nlnih.gov The induction of senescence in activated HSCs is a potential mechanism for the resolution of liver fibrosis. rug.nlnih.gov Furthermore, doxazosin has been shown to attenuate liver fibrosis by inhibiting autophagy in HSCs through the activation of the PI3K/Akt/mTOR signaling pathway. nih.gov This leads to the apoptosis of activated HSCs, further contributing to the reduction of fibrotic tissue. nih.govdovepress.com

The following table outlines the observed effects of doxazosin on key markers of hepatic stellate cell activation and senescence.

MarkerEffect of Doxazosin in Activated HSCsPathway ImplicatedReference
Col1α1 Decreased mRNA and protein expression- rug.nlnih.gov
Cell Proliferation Significantly reduced- rug.nlnih.gov
Senescence Markers Increased expression- rug.nlnih.gov
Autophagy InhibitedPI3K/Akt/mTOR nih.gov
Apoptosis Induced- nih.govdovepress.com

The ongoing exploration of these novel mechanisms of action for doxazosin hydrochloride holds significant promise for its potential repurposing in treating complex diseases like cancer and organ fibrosis. Further research is warranted to fully elucidate these pathways and translate these preclinical findings into clinical applications.

Exploration of Blood-Brain Barrier Permeation and Neuromolecular Effects

The potential of this compound to exert effects within the central nervous system (CNS) is an area of growing research interest, hinging on its ability to cross the blood-brain barrier (BBB). While historically considered to be predominantly peripherally acting, evidence suggests that doxazosin's physicochemical properties permit it to permeate the BBB. ufrgs.brnih.govresearchgate.net This capability opens avenues for repurposing the drug for neurological and psychiatric conditions.

Initial indications of CNS activity came from observations of side effects such as somnolence and dizziness, which suggest central action. nih.govnih.gov Preclinical studies have further supported this, demonstrating that peripherally administered doxazosin can elicit actions within the CNS. nih.gov Research into its potential application for treating conditions like Post-Traumatic Stress Disorder (PTSD) and gliomas is predicated on this BBB permeability. ufrgs.brnih.govresearchgate.net The mechanism for its potential anti-glioma effects is thought to be unrelated to its primary α1-adrenoceptor antagonism. ufrgs.brresearchgate.net

Doxazosin's neuromolecular effects are primarily linked to its antagonism of α1-adrenergic receptors, which are present in the brain. The α1B subtype, in particular, is highly expressed in the brain, and its blockade by doxazosin is thought to be responsible for its central effects. nih.gov Research in hypertensive diabetic patients has shown that doxazosin can inhibit sympathetic nervous activity. nih.gov This was demonstrated by measuring spectral analysis of heart rate variability, where doxazosin decreased the low-frequency (LF) components, a marker for sympathetic activity, during both waking and sleeping periods in patients with macroalbuminuria. nih.gov This central sympatholytic activity underscores its potential to modulate neurological pathways beyond its cardiovascular applications.

ParameterObservationImplicationSource
BBB Permeation Doxazosin's physicochemical characteristics allow it to cross the blood-brain barrier.Potential for treating CNS disorders like gliomas and PTSD. ufrgs.brnih.govresearchgate.net
CNS Effects Causes somnolence and dizziness; preclinical studies show CNS action after peripheral administration.Indirect evidence of CNS penetration and activity. nih.govnih.gov
Neuromolecular Target Blocks α1B-adrenergic receptor subtypes highly expressed in the brain.Mechanism for central side-effects and potential therapeutic actions. nih.gov
Sympathetic Activity Decreases low-frequency (LF) components of heart rate variability.Indicates inhibition of central sympathetic nervous activity. nih.gov

Development of Advanced Delivery Systems and Formulation Science for Research Applications

To optimize the therapeutic potential and investigate novel applications of doxazosin, significant research has focused on developing advanced drug delivery systems. A key development is the controlled-release gastrointestinal therapeutic system (GITS), an extended-release formulation. nih.govnih.gov The GITS tablet consists of an osmotically active drug core surrounded by a semipermeable membrane. pfizer.com This design allows for a precisely controlled, zero-order drug delivery rate, which enhances the pharmacokinetic profile compared to immediate-release (IR) formulations. nih.govpfizer.com The GITS formulation leads to a lower maximum plasma concentration (Cmax), a prolonged time to reach Cmax, and a higher minimum plasma concentration (Cmin), resulting in more stable drug levels over a 24-hour period. nih.gov

Another area of formulation science involves the creation of multi-particulate systems, such as controlled-release pellets. researchgate.netresearchgate.net These systems can be engineered by layering the drug onto microcrystalline cellulose (B213188) cores and then applying functional polymer coatings. researchgate.net Methods like fluidized bed coating are used to create multi-layered pellets that can contain the drug, a porous membrane, and other agents to modulate release. researchgate.net These advanced formulations are crucial for research applications, allowing for tailored release kinetics to study specific therapeutic effects and to potentially improve patient adherence. nih.govnih.gov

Delivery SystemCore TechnologyKey Pharmacokinetic FeatureSource
GITS (Gastrointestinal Therapeutic System) Osmotically active drug core within a semipermeable membrane.Lower Cmax, prolonged Tmax, more stable plasma concentrations. nih.govpfizer.com
Multi-layered Pellets Drug layering on microcrystalline cellulose cores with polymer coatings.Controllable release patterns based on polymer composition and layering. researchgate.netresearchgate.net

The interaction between doxazosin and various polymers is a critical factor in designing effective controlled-release formulations. Doxazosin mesylate, being a cationic drug, exhibits strong interactions with anionic polymers like carrageenans (CARRs). nih.govresearchgate.net Research has shown that the binding of doxazosin cations (DH+) to different types of carrageenans (κ-, ι-, and λ-CARR) is a cooperative process. nih.govresearchgate.net This interaction begins with strong electrostatic forces at low drug concentrations, followed by the aggregation of drug ions, with hydrophobic interactions also contributing significantly. nih.govresearchgate.net

The strength of this drug-polymer interaction is directly related to the polymer's charge density; it increases as the negative charge of the carrageenan increases (from κ- to ι- to λ-CARR). nih.gov This binding strength, in turn, dictates the drug release rate from the polymer matrix. A stronger binding interaction results in a slower, more prolonged release of doxazosin. nih.gov This principle allows for the fine-tuning of release profiles. For instance, studies have demonstrated that combining doxazosin with carrageenans in matrix tablets can achieve sustained release over 24 hours, driven by a combination of electrostatic interactions, polymer swelling, and matrix erosion. researchgate.net

Other polymer blending strategies have also been explored. In multi-layered pellets, combinations of polymers such as hydroxypropylmethylcellulose (B13716658) (HPMC) with ethyl cellulose (EC) in the drug layer, and cellulose acetate (B1210297) (CA) with Eudragit RS in a membrane layer, are used to modulate release kinetics. researchgate.net Increasing the proportion of less soluble polymers like EC and CA slows down the drug release. researchgate.net

Polymer SystemInteraction MechanismEffect on Release RateSource
Doxazosin-Carrageenan Cooperative binding via electrostatic and hydrophobic interactions.Stronger binding (higher polymer charge) leads to slower release. nih.govresearchgate.net
HPMC : Ethyl Cellulose (EC) Polymer blending in drug layer.Higher ratio of EC results in slower drug release. researchgate.net
Cellulose Acetate (CA) : Eudragit RS Polymer blending in membrane layer.Higher ratio of CA results in slower drug release. researchgate.net

Understanding the microstructure of doxazosin formulations is essential for predicting and controlling their drug release behavior. Spectroscopic techniques like Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) are fundamental for the chemical characterization of doxazosin mesylate, ensuring its identity and quality within a formulation. researchgate.net For instance, FT-IR can identify characteristic bands such as the tertiary amide group, which is crucial for confirming the drug's structural integrity. researchgate.net

In the context of advanced delivery systems, microscopic analysis provides direct insight into the formulation's structure. Scanning Electron Microscopy (SEM) has been used to visualize the morphology of controlled-release pellets and the formation of pores within their membrane coatings. researchgate.net The number and size of these pores are critical determinants of the drug release rate from osmotic or multi-layered pellet systems. researchgate.net

Furthermore, the performance of formulations is characterized by in vitro dissolution studies that simulate physiological conditions. For the GITS formulation, studies have demonstrated that its drug release rate is independent of the pH (tested at pH 1.2 for gastric fluid and 7.5 for intestinal fluid) and of mechanical agitation, which simulates gastrointestinal motility. nih.gov This microstructural robustness ensures a predictable release profile as the tablet transits through the gastrointestinal tract. nih.gov The physical state of the drug within the formulation—whether amorphous or crystalline—also impacts release and can be determined by methods such as Differential Scanning Calorimetry (DSC). researchgate.net

Q & A

What are the key pharmacological mechanisms of doxazosin hydrochloride, and how are they modeled in preclinical studies?

Level: Basic
Answer: this compound selectively antagonizes postsynaptic α1-adrenergic receptors, leading to vasodilation and reduced smooth muscle tone in the prostate and bladder neck. Preclinical studies often utilize in vitro receptor-binding assays to quantify α1-receptor affinity (e.g., competitive displacement of radiolabeled prazosin) . In vivo models include measuring blood pressure reduction in hypertensive rodents or assessing urethral pressure changes in animal models of benign prostatic hyperplasia (BPH). Dose-response curves and receptor selectivity profiles (e.g., α1A vs. α1B subtypes) are critical for validating mechanism-specific effects .

How can researchers reconcile conflicting clinical trial data on doxazosin’s cardiovascular risks, such as the ALLHAT trial findings?

Level: Advanced
Answer: The ALLHAT trial revealed a 2.04x higher risk of congestive heart failure (CHF) with doxazosin compared to chlorthalidone, despite similar rates of coronary heart disease (CHD) mortality . Methodological strategies to address contradictions include:

  • Subgroup Analysis: Stratify data by comorbidities (e.g., diabetes, baseline CHF) to identify risk modifiers.
  • Mechanistic Studies: Investigate doxazosin’s effects on natriuresis and plasma volume, which may explain differential CHF risk compared to diuretics .
  • Meta-Analysis: Pool data from trials like ALLHAT and the VA Cooperative Study to assess heterogeneity in outcomes.

What experimental designs are optimal for evaluating long-term efficacy of doxazosin in BPH progression?

Level: Advanced
Answer: The landmark MTOPS trial used a 4.5-year randomized, double-blind design comparing doxazosin monotherapy, finasteride, and combination therapy . Key design elements include:

  • Primary Endpoints: Composite outcomes (e.g., acute urinary retention, recurrent UTIs, symptom score increases ≥4 points).
  • Statistical Power: Sample size calculations to detect ≥30% risk reduction in clinical progression.
  • Adverse Event Monitoring: Protocol-driven assessments for hypotension and syncope, common with α1-blockers.
  • Blinding: Placebo-controlled arms to minimize bias in subjective outcomes like symptom scores .

What analytical methods are validated for quantifying this compound in pharmacokinetic studies?

Level: Basic
Answer: High-performance liquid chromatography (HPLC) with UV detection is widely used. Key parameters include:

  • Column: C18 reverse-phase columns for separation.
  • Mobile Phase: Acetonitrile-phosphate buffer mixtures (e.g., 60:40 v/v) at pH 3.0.
  • Detection: UV absorbance at 254 nm.
  • Validation: Linearity (1–50 µg/mL), precision (RSD <2%), and recovery (>95%) per ICH guidelines. Isotope dilution mass spectrometry (LC-MS/MS) is emerging for enhanced sensitivity in low-concentration matrices (e.g., cerebrospinal fluid) .

How should researchers design studies to assess doxazosin’s potential neuroprotective or off-target effects?

Level: Advanced
Answer: Preclinical neuroprotection studies might employ:

  • In Vitro Models: Cortical neuron cultures exposed to oxidative stress (e.g., H2O2), with doxazosin’s effects on apoptosis markers (e.g., caspase-3) quantified via Western blot.
  • Animal Models: Transgenic Alzheimer’s mice treated with doxazosin to assess amyloid-beta modulation, leveraging Morris water maze tests for cognitive outcomes.
  • Off-Target Profiling: Radioligand binding assays for non-adrenergic targets (e.g., 5-HT2A, dopamine receptors) to identify polypharmacology .

What statistical approaches address missing data in long-term doxazosin trials?

Level: Advanced
Answer: Methods include:

  • Multiple Imputation: For missing follow-up data (e.g., dropout due to hypotension), assuming data are missing at random (MAR).
  • Sensitivity Analysis: Compare complete-case vs. imputed datasets to assess robustness.
  • Cox Proportional Hazards Models: Time-to-event analysis with censoring for withdrawals. In ALLHAT, intent-to-treat analysis preserved randomization benefits despite 16% discontinuation .

How do pharmacokinetic interactions between doxazosin and CYP3A4 inhibitors impact dosing protocols?

Level: Advanced
Answer: Doxazosin is metabolized by CYP3A4; inhibitors (e.g., ketoconazole) increase AUC by 40–60%. Study designs should:

  • Dose Escalation: Start with 1 mg in interaction studies, monitoring for hypotension.
  • Pharmacokinetic Sampling: Serial plasma collections over 24h to calculate Cmax, Tmax, and half-life.
  • Modeling: Population PK models to simulate dose adjustments in hepatic impairment .

What biomarkers are predictive of doxazosin’s therapeutic response in hypertension?

Level: Basic
Answer: Biomarkers include:

  • Plasma Norepinephrine: Elevated levels may predict better response to α1-blockade.
  • Genetic Markers: Polymorphisms in ADRA1A (α1A receptor gene) linked to blood pressure response variability.
  • Ambulatory BP Monitoring: Nocturnal dipping patterns correlate with doxazosin’s 24-hour efficacy .

How can researchers mitigate bias in open-label extensions of doxazosin trials?

Level: Advanced
Answer: Strategies include:

  • Blinded Endpoint Adjudication: Independent committees review outcomes (e.g., CHF hospitalization) without knowledge of treatment assignment.
  • Placebo Run-In Phases: Identify placebo responders before randomization.
  • Objective Measures: Use echocardiography (ejection fraction) instead of subjective symptoms for CHF diagnosis .

What are the implications of doxazosin’s stereochemistry on its pharmacokinetic profile?

Level: Advanced
Answer: Doxazosin mesylate exists as a racemic mixture. Enantiomer-specific effects can be studied via:

  • Chiral Chromatography: Separate enantiomers using amylose-based columns.
  • Pharmacodynamic Comparisons: Assess α1-receptor binding affinity (e.g., (R)-enantiomer may have higher potency).
  • Metabolic Studies: CYP3A4/5 isoform-specific metabolism of enantiomers in human liver microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.